5-(1,3-Dioxolan-2-yl)pentane-1-thiol

Catalog No.
S3081806
CAS No.
2551114-69-1
M.F
C8H16O2S
M. Wt
176.27
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(1,3-Dioxolan-2-yl)pentane-1-thiol

CAS Number

2551114-69-1

Product Name

5-(1,3-Dioxolan-2-yl)pentane-1-thiol

IUPAC Name

5-(1,3-dioxolan-2-yl)pentane-1-thiol

Molecular Formula

C8H16O2S

Molecular Weight

176.27

InChI

InChI=1S/C8H16O2S/c11-7-3-1-2-4-8-9-5-6-10-8/h8,11H,1-7H2

InChI Key

JXQKDDILXRQMKE-UHFFFAOYSA-N

SMILES

C1COC(O1)CCCCCS

Solubility

not available

Application in Organic Synthesis

Summary of the Application: “5-(1,3-Dioxolan-2-yl)pentane-1-thiol” is used in the field of organic synthesis . It is applied as a reactant for the preparation of various compounds .

Results or Outcomes: The outcomes of these syntheses would be the production of the desired compounds.

Application in the Formation of Substituted 1,3-Dioxolanes

Summary of the Application: “5-(1,3-Dioxolan-2-yl)pentane-1-thiol” is used in the stereoselective formation of substituted 1,3-dioxolanes . This is achieved through an assembly of three components: alkene, carboxylic acid and silyl enol ether .

Methods of Application: The reaction proceeds via stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during oxidation of alkene substrates with hypervalent iodine . The stereoselective trapping of the cation intermediate with silyl enol ether completes the formation of the dioxolane product .

Results or Outcomes: The outcome of this process is the stereoselective formation of substituted 1,3-dioxolanes . .

Application in Liquid Crystals

Summary of the Application: Azoxybenzenes, which can be synthesized using “5-(1,3-Dioxolan-2-yl)pentane-1-thiol”, are widely used as liquid crystals .

Application in Biological Activities

Summary of the Application: Azoxybenzenes, which can be synthesized using “5-(1,3-Dioxolan-2-yl)pentane-1-thiol”, are natural and synthetic compounds with various biological activities . They are used as insecticidal activity agents and plant growth stimulators .

Application in Polymer Synthesis

Summary of the Application: “5-(1,3-Dioxolan-2-yl)pentane-1-thiol” can be used in the synthesis of polymers . The resulting material showed high retention of stereochemistry, good dispersity of molecular weights, and good thermal properties .

Application in the Synthesis of Azoxybenzenes

Summary of the Application: Azoxybenzenes, which can be synthesized using “5-(1,3-Dioxolan-2-yl)pentane-1-thiol”, are used as ligands for preparing coordination polymers , and polyvinyl chloride stabilizers .

5-(1,3-Dioxolan-2-yl)pentane-1-thiol is an organic compound characterized by the presence of a pentane chain and a dioxolane ring. The dioxolane moiety, a five-membered cyclic ether, contributes to the compound's unique structural properties, while the thiol group (-SH) provides reactive characteristics typical of thiols. This compound can be represented structurally as follows:

C8H16O2S\text{C}_8\text{H}_{16}\text{O}_2\text{S}

The dioxolane ring enhances the stability and solubility of the thiol group, making it a valuable compound in various chemical applications.

Typical of thiols and dioxolanes:

  • Thiol-Ene Reactions: The thiol group can undergo thiol-ene reactions with alkenes under UV light or heat, leading to the formation of thioethers. This reaction is significant in polymer chemistry and materials science .
  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. This transformation is often catalyzed by metal oxides or peroxides .
  • Nucleophilic Substitution: The thiol group acts as a nucleophile, capable of attacking electrophilic centers in various substrates, facilitating the formation of new carbon-sulfur bonds .

Several synthesis methods for 5-(1,3-Dioxolan-2-yl)pentane-1-thiol have been proposed:

  • Thiol Addition to Dioxolanes: A common method involves the nucleophilic addition of a thiol to an appropriate dioxolane precursor. This reaction can be facilitated by acidic conditions or heat .
  • Hydrothiolation Reactions: Hydrothiolation of alkenes using 5-(1,3-Dioxolan-2-yl)pentane as a substrate can yield the desired thiol compound. This process often requires photocatalysts to enhance reaction efficiency .
  • Ring Opening Reactions: The dioxolane ring may also be opened using thiols in the presence of Lewis acids or under basic conditions, leading to the formation of thiolated products .

5-(1,3-Dioxolan-2-yl)pentane-1-thiol has potential applications in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules through its reactive thiol group.
  • Polymer Chemistry: The compound can be utilized in the production of polymers via thiol-ene click chemistry, which is known for its efficiency and mild reaction conditions .
  • Pharmaceuticals: Due to its biological activity, it may find applications in drug design and development, particularly in creating compounds with antioxidant properties.

Interaction studies involving 5-(1,3-Dioxolan-2-yl)pentane-1-thiol primarily focus on its reactivity with other chemical entities. For instance:

  • Reactivity with Electrophiles: The thiol group can form stable adducts with electrophilic species such as alkyl halides or carbonyl compounds.
  • Complex Formation: Studies have shown that dioxolanes can form complexes with metal ions, which may enhance their catalytic properties in various reactions .

Several compounds share structural similarities with 5-(1,3-Dioxolan-2-yl)pentane-1-thiol. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeNotable Features
1-PentanethiolStraight-chain thiolSimple structure; widely used in organic synthesis.
2-MercaptoethanolStraight-chain thiolCommonly used as a reducing agent; lower molecular weight.
4-MethylthiazoleHeterocyclic compoundContains sulfur; used in pharmaceuticals; different ring structure.
4-(Hydroxymethyl)-1,3-dioxolan-2-oneDioxolane derivativeHydroxymethyl group adds functionality; used in polymer chemistry.

The uniqueness of 5-(1,3-Dioxolan-2-yl)pentane-1-thiol lies in its combination of a dioxolane ring and a longer pentane chain with a terminal thiol group, which provides distinct reactivity patterns compared to simpler thiols or other dioxolanes.

XLogP3

1.6

Dates

Modify: 2024-04-14

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